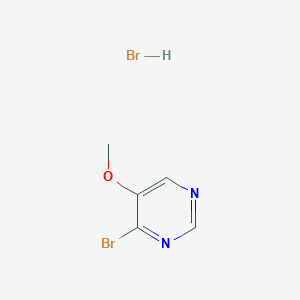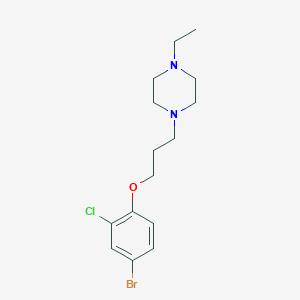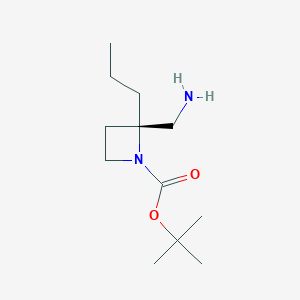
2-Bromo-4,6-difluorobenzyl bromide
Descripción general
Descripción
2-Bromo-4,6-difluorobenzyl bromide is a chemical compound with the CAS Number: 1807193-40-3 . It has a molecular weight of 285.91 and its IUPAC name is 1-bromo-2-(bromomethyl)-3,5-difluorobenzene .
Synthesis Analysis
The synthesis of 2-bromo-4,6-bis(dibromoacetyl)resorcinol, a related compound, has been reported . The synthesis involved the reaction of 4,6-diacetylresorcinol with bromine in acetic acid at ice-cold conditions . Another method involves the reaction of 2,6-difluoro toluene with hydrogen bromide and hydrogen peroxide under the irradiation of a tungsten-iodine lamp .Molecular Structure Analysis
The molecular structure of 2-Bromo-4,6-difluorobenzyl bromide includes two bromine atoms, two fluorine atoms, and a benzene ring . The InChI code for this compound is 1S/C7H4Br2F2/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2 .Physical And Chemical Properties Analysis
2-Bromo-4,6-difluorobenzyl bromide is a solid-fused compound stored at ambient temperature . It has a molecular weight of 285.91 .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Organic Compounds
2-Bromo-4,6-difluorobenzyl bromide serves as a precursor in the synthesis of complex organic molecules. For instance, the experimental and theoretical characterization of organic compounds, such as 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, showcases the role of brominated compounds in studying molecular structures, electrostatic potential, and other chemical properties through techniques like X-ray crystallography and density functional theory (Zeyrek et al., 2015).
Catalysis and Synthesis Reactions
Research indicates its utility in catalytic reactions, such as the palladium-catalyzed cleavage of benzylic bromides to generate benzyl radicals, which can then be immobilized onto solid interfaces. This process is instrumental in creating complex organic structures and has implications in materials science and synthetic chemistry (Jouikov & Simonet, 2010).
Polymer Science
The compound also finds application in the development of polymers with controlled molecular architecture. Through a convergent growth approach, dendritic macromolecules are synthesized, allowing for precise control over the molecular size and shape. This is crucial for creating materials with specific properties, such as enhanced solubility or reactivity (Hawker & Fréchet, 1990).
Environmental Chemistry
Investigations into the thermal degradation of brominated compounds, including those similar to 2-Bromo-4,6-difluorobenzyl bromide, reveal insights into the formation of environmentally persistent pollutants like dioxins. Understanding these mechanisms is vital for assessing the environmental impact of brominated flame retardants and developing safer alternatives (Evans & Dellinger, 2005).
Safety and Hazards
This compound is classified as dangerous with the signal word “Danger” and hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .
Mecanismo De Acción
Target of Action
It’s known that benzylic halides like this compound typically interact with various organic molecules in synthesis reactions .
Mode of Action
2-Bromo-4,6-difluorobenzyl bromide, like other benzylic halides, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, interacts with the bromine atom in the compound, leading to the bromine’s removal and the formation of a new bond with the nucleophile .
Biochemical Pathways
It’s known that benzylic halides can participate in various organic reactions, potentially affecting multiple biochemical pathways depending on the specific context of the reaction .
Result of Action
The molecular and cellular effects of 2-Bromo-4,6-difluorobenzyl bromide would depend on the specific context of its use. In organic synthesis reactions, it can contribute to the formation of various complex organic molecules .
Action Environment
The action, efficacy, and stability of 2-Bromo-4,6-difluorobenzyl bromide can be influenced by various environmental factors. For example, the presence of different nucleophiles can influence its reactivity. Additionally, factors such as temperature, solvent, and pH can also affect its stability and reactivity .
Propiedades
IUPAC Name |
1-bromo-2-(bromomethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRBEZOMTPWAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-difluorobenzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















